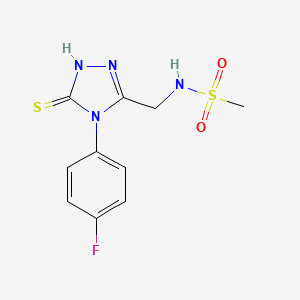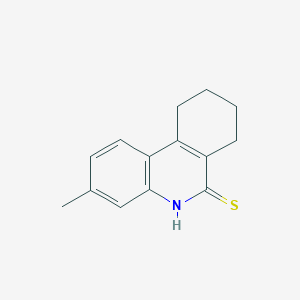
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol is an organic compound belonging to the phenanthridine family. Phenanthridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol can be achieved through cascade radical cyclization. This method involves the use of radical acceptors with unsaturated bonds, which facilitate the rapid and efficient formation of carbo- and heterocycles . The reaction conditions typically include the use of radical initiators and specific solvents to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. The scalability of the cascade radical cyclization method makes it suitable for industrial applications, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often resulting in the formation of thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability
Wirkmechanismus
The mechanism of action of 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s thiol group plays a crucial role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,9,9-Tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione: Known for its inhibitory activity against HIV-1 protease.
7,8,9,10-Tetrahydrophenanthridine-6-thiol:
Uniqueness
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol is unique due to its specific substitution pattern and thiol group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H15NS |
|---|---|
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
3-methyl-7,8,9,10-tetrahydro-5H-phenanthridine-6-thione |
InChI |
InChI=1S/C14H15NS/c1-9-6-7-11-10-4-2-3-5-12(10)14(16)15-13(11)8-9/h6-8H,2-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
RDWMQQDKACUTSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(CCCC3)C(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


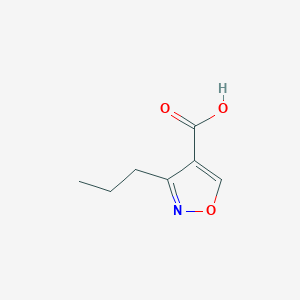
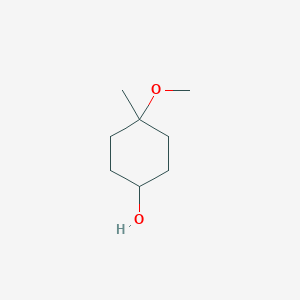
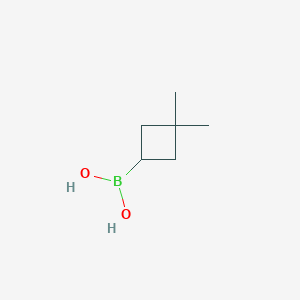
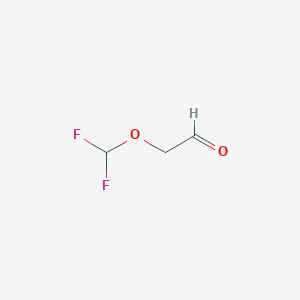
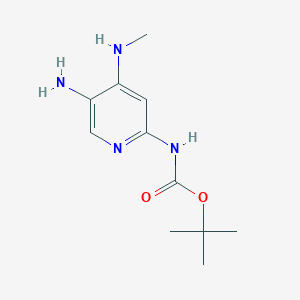
![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)
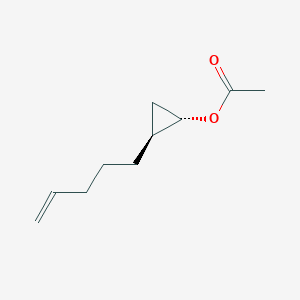

![4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
![2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine](/img/structure/B15052833.png)
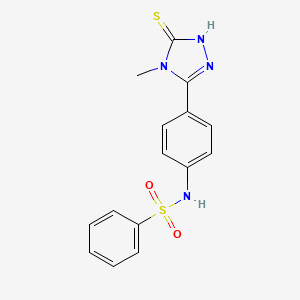
![tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15052848.png)
